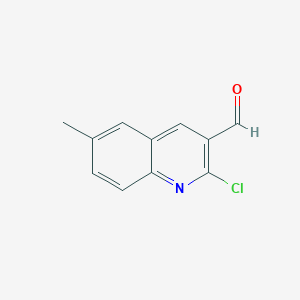

2-Chloro-6-methylquinoline-3-carbaldehyde

Descripción

Contextualization within Quinoline (B57606) Chemistry

To appreciate the specific role of 2-Chloro-6-methylquinoline-3-carbaldehyde, it is essential to first understand the broader significance of its parent structure, the quinoline ring system.

The quinoline nucleus, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comresearchgate.netnih.gov Its structure, first isolated from coal tar in the 19th century, provides a unique combination of electronic properties and reaction sites. numberanalytics.com The nitrogen atom within the pyridine portion of the ring system influences its chemical behavior, making it a valuable precursor for a multitude of complex molecules. numberanalytics.com This versatile scaffold is fundamental to the synthesis of a wide array of compounds, not only in medicinal chemistry but also in agrochemicals and materials science. numberanalytics.com The quinoline framework is present in numerous natural products, most famously in alkaloids like quinine, which has a long history in the treatment of malaria. numberanalytics.comjddtonline.info

The ability to modify the quinoline structure at various positions has led to the development of a vast library of derivatives with a wide spectrum of biological activities. orientjchem.orgnih.gov These compounds are a major focus in medicinal chemistry due to their proven efficacy in various therapeutic areas. nih.govjddtonline.infonih.gov Research has extensively documented their potential as anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents. orientjchem.orgnih.govnih.gov The introduction of different functional groups onto the quinoline ring significantly influences the compound's pharmacological activity. orientjchem.org This structural versatility makes quinoline derivatives a "privileged scaffold" in drug discovery, continually inspiring researchers to design novel and potent therapeutic agents. orientjchem.orgnih.govresearchgate.net Beyond medicine, quinoline-based compounds are also investigated for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). numberanalytics.com

Specific Importance of this compound as a Synthetic Intermediate

This compound stands out as a particularly valuable synthetic intermediate. rsc.orgrsc.org Its structure incorporates three key reactive sites: the chloro group at the 2-position, the formyl (carbaldehyde) group at the 3-position, and the quinoline ring itself. This trifecta of functionality allows for a diverse range of chemical transformations, making it a versatile starting material for constructing more complex molecular architectures.

The Vilsmeier-Haack reaction is a common and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes from the corresponding acetanilides. iucr.orgijsr.netchemijournal.com For this compound specifically, this involves the reaction of N-(4-tolyl)acetamide with a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). iucr.orgijsr.net

The reactivity of this compound is well-documented. rsc.org

The aldehyde group is highly reactive towards condensation reactions with amines and hydrazines, readily forming Schiff bases and hydrazones. These products can then undergo further cyclization reactions to create fused heterocyclic systems. rsc.org

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including alkyl, and morpholino moieties. rsc.org

The combination of these reactive sites enables the construction of a wide variety of fused and binary heterocyclic systems, such as pyrazolo[3,4-b]quinolines, quinolinyl-pyrazoles, and 4H-thiopyrano[2,3-b]quinolines. rsc.org For instance, condensation of 2-chloro-3-formyl-6-methylquinoline with acetophenones, followed by cyclocondensation with hydrazinecarbothioamide, leads to the formation of quinolinyl-pyrazole-1-carbothioamides. rsc.org

This synthetic utility makes this compound a key precursor for building libraries of novel compounds for biological screening. rsc.orgchemijournal.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H8ClNO | rlavie.comsigmaaldrich.comnih.gov |

| Molecular Weight | 205.64 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Yellow to off-white solid | rlavie.com |

| Melting Point | 120-125 °C | sigmaaldrich.com |

| CAS Number | 73568-27-1 | rlavie.comsigmaaldrich.comnih.gov |

Research Trajectory and Future Directions for this compound

The research trajectory for this compound is intrinsically linked to the broader trends in quinoline chemistry and drug discovery. researchgate.netresearchgate.net Its established role as a versatile synthetic intermediate positions it as a continuing focus for the synthesis of novel heterocyclic compounds with potential therapeutic applications. rsc.orgmdpi.com

Future research is likely to proceed along several key avenues:

Development of Novel Synthetic Methodologies: While the Vilsmeier-Haack reaction is effective, ongoing research aims to develop more environmentally friendly and efficient synthetic protocols. rsc.org This includes exploring catalyst-free reactions and late-stage functionalization techniques to modify complex molecules. rsc.org

Synthesis of Hybrid Molecules: There is growing interest in creating hybrid molecules that combine the quinoline scaffold with other known pharmacophores. researchgate.net this compound is an ideal starting point for creating such hybrids, potentially leading to compounds with enhanced efficacy or novel mechanisms of action. rsc.org

Exploration of New Biological Targets: Researchers will continue to use this intermediate to generate diverse libraries of quinoline derivatives for screening against a wide range of biological targets. nih.govresearchgate.net The focus remains on discovering new leads for diseases like cancer, malaria, and various bacterial infections. researchgate.netrsc.org

Material Science Applications: While the primary focus has been medicinal, the unique electronic and structural features of quinoline derivatives synthesized from this intermediate could be explored for applications in materials science, following the trend of other quinoline-based compounds. numberanalytics.com

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Synthesis of Parent Compound | N-(4-tolyl)acetamide + Vilsmeier Reagent (POCl₃/DMF) | This compound | iucr.org |

| Schiff Base Formation | Condensation with primary amines (e.g., anilines) | Imines (Schiff bases) | rsc.org |

| Hydrazone Formation | Condensation with hydrazines (e.g., phenylhydrazine) | Hydrazones | rsc.org |

| Unsaturated Ketone Formation | Condensation with acetophenones in ethanol (B145695)/NaOH | Chalcone-like unsaturated ketones | rsc.org |

| Fused Heterocycle Synthesis | Intramolecular cyclization of derivatives | Pyrazolo[3,4-b]quinolines | rsc.org |

| Nucleophilic Substitution | Alkynes (Sonogashira coupling), Morpholine | 2-alkynyl-quinolines, 2-morpholino-quinolines | rsc.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-6-methylquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLNYYZJXMGKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351037 | |

| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73568-27-1 | |

| Record name | 2-Chloro-3-formyl-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73568-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-6-methylquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylquinoline-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 6 Methylquinoline 3 Carbaldehyde and Its Analogues

Established Synthetic Routes

The construction of the 2-chloro-6-methylquinoline-3-carbaldehyde framework and its analogues heavily relies on the Vilsmeier-Haack reaction, a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.

Vilsmeier-Haack Reaction for Quinoline-3-carbaldehyde Formation

The Vilsmeier-Haack reaction is a key method for the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives from N-arylacetamides researchgate.net. This reaction involves the use of a Vilsmeier reagent, which is typically a chloroiminium salt formed from a substituted amide and a halogenating agent nih.gov. The reaction proceeds through the electrophilic substitution of the activated aromatic ring of the N-arylacetamide, followed by cyclization to form the quinoline (B57606) ring system.

The synthesis of this compound specifically utilizes N-(4-tolyl)acetamide as the starting material. The methyl group at the para-position of the tolyl group in N-(4-tolyl)acetamide ultimately becomes the 6-methyl substituent on the quinoline ring. The reaction is initiated by the acylation of p-toluidine to form N-(4-tolyl)acetamide researchgate.net. This substrate is then subjected to the Vilsmeier-Haack conditions for the subsequent cyclization and formylation. The presence of the electron-donating methyl group on the aryl ring of the acetanilide facilitates the cyclization process researchgate.net.

The most commonly employed Vilsmeier reagent for this synthesis is generated from phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF) chemijournal.com. In this process, phosphoryl chloride activates the dimethylformamide to form the electrophilic Vilsmeier reagent, a chloroiminium salt nih.gov. This reagent then acts as both the formylating and cyclizing agent in the reaction with the N-arylacetamide. The use of DMF as a solvent is also common in this reaction ijsr.net.

The synthesis of substituted 2-chloro-3-formylquinolines, including the 6-methyl derivative, is typically carried out by adding phosphoryl chloride to a solution of the substituted acetanilide in dimethylformamide at a low temperature, generally between 0-5 °C chemijournal.comchemijournal.com. The reaction mixture is then heated, often for several hours, to effect cyclization chemijournal.comchemijournal.com. For instance, the synthesis of 2-chloro-3-formyl-8-methyl quinoline involves refluxing the reaction mixture for 4 to 10 hours at 80-90 °C chemijournal.comchemijournal.com. The product is then typically isolated by pouring the reaction mixture into crushed ice, followed by neutralization niscpr.res.in.

Optimization studies have shown that the yields of the reaction can be influenced by the nature of the substituents on the starting acetanilide. Electron-donating groups generally lead to good yields researchgate.net. The molar ratio of the reactants is also a critical parameter. For example, a procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes specifies the use of 1 mole equivalent of acetanilide, 3 mole equivalents of DMF, and 4.5 mole equivalents of phosphorus pentachloride (as a modification) researchgate.netnih.gov.

| Starting Material | Vilsmeier Reagent Components | Temperature | Reaction Time | Key Observations | Reference |

|---|---|---|---|---|---|

| Substituted Acetanilides | POCl3 and DMF | 0-5 °C (initial), then 80-90 °C | 4-10 hours | Good yields (60-80%) are generally obtained. | chemijournal.comchemijournal.com |

| N-(4-tolyl)acetamide | POCl3 and DMF | Not specified in detail, but follows general procedure | Not specified in detail | Precursor for this compound. | researchgate.net |

| Substituted Acetanilides | PCl5 and DMF | 120 °C | 4 hours | An alternative to POCl3, with specified molar ratios. | researchgate.netnih.gov |

Modifications and Refinements of Existing Protocols

Several modifications to the classical Vilsmeier-Haack reaction have been developed to improve yields, shorten reaction times, and expand the substrate scope. One notable modification involves the use of phosphorus pentachloride (PCl5) in place of phosphoryl chloride researchgate.netnih.gov. This alternative procedure has been shown to be effective for the synthesis of 2-chloroquinoline-3-carbaldehydes from activated acetanilides, with optimal conditions requiring 4.5 equivalents of PCl5 and 3 equivalents of DMF per equivalent of acetanilide at 100 °C for approximately 4 hours researchgate.net.

Another refinement includes the investigation of the catalytic effect of transition metal ions, such as Cu(II), Ni(II), Co(II), and Cd(II), on the Vilsmeier-Haack reaction of acetanilides. The addition of these metal ions has been reported to cause significant rate enhancements nih.gov.

Green Chemistry Approaches in Quinoline Synthesis Relevant to this compound

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of quinoline synthesis, several green chemistry approaches have been explored. While classical methods for quinoline synthesis often involve hazardous reagents, long reaction times, and high temperatures, modern approaches aim to mitigate these drawbacks nih.gov.

For the Vilsmeier-Haack reaction, which is central to the synthesis of this compound, green modifications have been investigated. One such approach is the use of microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times niscpr.res.in. For instance, the synthesis of a bisquinoline was achieved with a higher yield under microwave heating compared to conventional heating niscpr.res.in.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. degres.eunih.gov In the context of 2-chloroquinoline-3-carbaldehyde synthesis, which often involves the Vilsmeier-Haack reaction, microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher yields. degres.euchemijournal.com

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netorganic-chemistry.org Conventionally, this reaction requires prolonged heating. ijsr.net However, the application of microwave energy provides rapid and uniform heating of the reaction mixture, which can lead to a significant rate enhancement. degres.eu For instance, the synthesis of pyrazole-4-carbaldehydes, a related heterocyclic aldehyde, saw reaction times decrease from 1-7 hours under conventional heating to just 5-15 minutes with microwave assistance. degres.eu Similarly, the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides using a Vilsmeier reagent (POCl₃/DMF) is efficiently achieved under microwave irradiation. jmpas.com This technique has also been successfully applied to the synthesis of bisquinolines, where each step of the reaction sequence benefited from microwave heating, resulting in high yields in short durations. niscpr.res.in

The benefits of microwave-assisted synthesis in this context are summarized in the table below:

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes degres.euniscpr.res.in |

| Energy Consumption | High | Reduced degres.eu |

| Yield | Often moderate | Generally higher degres.euchemijournal.com |

| Work-up | Can be complex | Often easier degres.eu |

This table illustrates the general advantages of microwave-assisted synthesis for reactions like the Vilsmeier-Haack formylation.

Solvent-Free Reaction Conditions

Conducting reactions without a solvent offers numerous environmental and economic benefits, including the elimination of solvent waste, reduced cost, and simplified purification processes. In the synthesis of quinoline derivatives, solvent-free conditions, often coupled with catalysis, have proven to be highly effective. nih.gov

For example, the Friedlander annulation, a classic method for quinoline synthesis, can be performed efficiently under solvent-free conditions using nanocatalysts. nih.gov One study reported the synthesis of polysubstituted quinolines from 2-aminoaryl ketones and 1,3-dicarbonyl compounds with high yields (85-96%) in short reaction times (15-60 minutes) at 90 °C without any solvent. nih.gov Another example involves the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives, where the reaction proceeded to completion in 30 minutes at 80 °C under solvent-free conditions, catalyzed by a nanocatalyst. nih.gov

These solvent-free approaches align with the principles of green chemistry by minimizing waste and energy consumption. The direct interaction of reactants in the absence of a solvent can also lead to enhanced reaction rates and selectivity.

Utilization of Green Solvents (e.g., Aqueous Ethanol (B145695), PEG-400)

When a solvent is necessary, the use of green solvents is a cornerstone of sustainable chemistry. Water, ethanol, and polyethylene glycol (PEG) are prime examples of environmentally benign reaction media.

Aqueous ethanol has been employed as a green solvent for the synthesis of quinoline derivatives. For instance, a one-pot, three-component reaction to produce pyrimido[4,5-b]-quinoline derivatives was successfully carried out in ethanol, yielding excellent results (82-95%) in a short timeframe (15-35 minutes). tandfonline.com Similarly, the synthesis of various quinoline derivatives has been reported in ethanol using heterogeneous nanocatalysts. tandfonline.com

Water is another highly desirable green solvent. The synthesis of pyrimido[4,5-b]quinolones has been achieved in water at 90°C, catalyzed by p-toluenesulfonic acid, with yields ranging from 60-94%. tandfonline.com The unique properties of water, such as its high polarity and ability to form hydrogen bonds, can influence reaction pathways and enhance reactivity in certain cases.

Polyethylene glycol (PEG-400), a non-toxic, biodegradable, and recyclable polymer, has also found application as a green solvent and phase transfer catalyst. In the synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes from their 2-chloro precursors, PEG-400 was used in conjunction with a phase transfer catalyst to achieve excellent yields in a reduced reaction time. thaiscience.info

Catalysis in Sustainable Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Organocatalysis, nanocatalysis, and phase transfer catalysis have all been successfully applied to the synthesis of this compound and its analogs.

Organocatalysis (e.g., L-Proline, Hexamine)

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic and expensive metals. L-proline, a naturally occurring amino acid, has emerged as a versatile and efficient organocatalyst for the synthesis of various heterocyclic compounds, including quinolines. rsc.orgoiccpress.com

L-proline has been successfully used to catalyze the three-component condensation reaction for the synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives in aqueous media. oiccpress.com It has also been employed in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives, where it not only acted as an efficient catalyst but also induced enantioselectivity. rsc.org The use of L-proline offers several advantages, including being environmentally friendly, inexpensive, and readily available.

Nanocatalysis (e.g., Zinc Ferrite, Cobalt, Copper Nanoparticles)

Nanocatalysts offer unique advantages due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. nih.gov They can also be easily separated and recycled, making them economically and environmentally attractive. mdpi.com

Zinc Ferrite (ZnFe₂O₄): These nanoparticles have been used as a magnetically separable and reusable catalyst for the synthesis of quinoxaline derivatives, a related class of N-heterocycles. ias.ac.in The catalyst is stable, eco-friendly, and allows for reactions to proceed under mild conditions with a simple work-up procedure. ias.ac.in The magnetic nature of zinc ferrite nanoparticles allows for their easy recovery from the reaction mixture using an external magnet. mdpi.com

Cobalt Nanoparticles: Cobalt-based nanoparticles have been investigated as effective catalysts for quinoline synthesis. nih.gov For instance, cobalt-doped g-C₃N₄ nanoparticles have been used for the preparation of quinolines from 2-aminobenzyl alcohols and ketones, yielding good to high yields (57-87%). nih.gov The catalyst could be recovered and recycled multiple times with only a slight decrease in activity. nih.gov Other forms, such as cobalt nanoparticles supported on N-doped carbon materials, have also shown high catalytic performance in hydrogenation reactions of quinolines. nih.govacs.org

Copper Nanoparticles: Copper nanoparticles are of great interest due to their unique catalytic properties and cost-effectiveness. nih.gov Chitosan-decorated copper nanoparticles have been utilized as an efficient catalyst for the one-pot multicomponent synthesis of novel quinoline derivatives under ultrasonic irradiation. scispace.comresearchgate.net This green method resulted in excellent product yields in very short reaction times (around 5 minutes), and the catalyst could be reused several times without a significant loss in performance. scispace.comresearchgate.net Another study employed a copper nanocatalyst supported on nitrogen-silica-doped carbon for the one-pot synthesis of 3-acylquinolines. nih.gov

The following table summarizes the performance of various nanocatalysts in quinoline synthesis:

| Nanocatalyst | Reaction Conditions | Yield (%) | Key Advantages |

| Zinc Ferrite (ZnFe₂O₄) | Mild, eco-friendly | Good | Reusable, magnetically separable ias.ac.in |

| Cobalt (Co@g-C₃N₄) | Toluene, 135 °C, 24 h | 57-87 | Recyclable up to six times nih.gov |

| Copper (CS/CuNPs) | Ultrasonic irradiation, ~5 min | Excellent | Short reaction time, recyclable scispace.comresearchgate.net |

This table provides a comparative overview of different nanocatalysts used in the synthesis of quinoline and related heterocycles.

Phase Transfer Catalysis (e.g., CTAB)

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases. Cetyltrimethylammonium bromide (CTAB) is a quaternary ammonium salt that is commonly used as a phase transfer catalyst. thaiscience.info

An efficient protocol for the nucleophilic aromatic substitution of 2-chloroquinoline-3-carbaldehydes with piperidine has been developed using CTAB as a catalyst in combination with PEG-400. thaiscience.info This method significantly improved the reaction time and yield compared to previously reported methods. The use of CTAB facilitates the transfer of the nucleophile to the organic phase where the reaction occurs, thereby accelerating the rate of substitution. thaiscience.infocmu.ac.th This approach demonstrates the utility of phase transfer catalysis in creating analogs of the target compound in a more efficient and sustainable manner.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 6 Methylquinoline 3 Carbaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle that readily undergoes condensation and reduction reactions.

The condensation of 2-chloro-6-methylquinoline-3-carbaldehyde with various primary amines is a common strategy to produce Schiff bases, also known as imines. This reaction typically involves heating the aldehyde with a substituted aniline in a suitable solvent. For instance, the reaction with substituted anilines in acetone yields the corresponding N-(substituted-phenyl)methanimine derivatives. nih.gov Similarly, condensation with phenylhydrazine can produce the corresponding hydrazone. nih.gov

These reactions are fundamental in building more complex molecular architectures. For example, 2-chloro-3-formyl-6-methylquinoline has been condensed with acetophenones in the presence of sodium hydroxide (B78521) to form unsaturated ketones. nih.gov These intermediates can then undergo further cyclocondensation reactions, for instance with hydrazinecarbothioamide, to construct pyrazole-containing quinoline (B57606) derivatives. nih.gov

The aldehyde can be converted to its corresponding oxime through reaction with hydroxylamine. In a typical procedure for a related compound, 2-chloro-6-methoxy-3-quinolinecarboxaldehyde is suspended in ethanol (B145695), and an aqueous solution of hydroxylamine hydrochloride is added. prepchem.com The reaction proceeds at room temperature followed by a period of reflux to yield the 2-chloro-6-methoxy-3-quinolinecarboxaldehyde oxime. prepchem.com This conversion is a standard method for derivatizing aldehydes and ketones.

The reduction of the aldehyde group to a primary alcohol offers another pathway for derivatization. The synthesis of (2-Chloro-6-methylquinolin-3-yl)methanol has been accomplished using sodium borohydride as the reducing agent. nih.gov In one reported method, this compound was treated with sodium borohydride in the presence of a catalytic amount of montmorillonite K-10 clay under microwave irradiation to afford the desired alcohol product. nih.gov

Nucleophilic Substitution Reactions at the C-2 Chloro Position

The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen and the carbaldehyde group, making the C-2 carbon electrophilic.

The chloro group can be displaced by secondary amines such as piperidine. The synthesis of 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes has been achieved through the reaction of this compound with piperidine. thaiscience.info Various reaction conditions have been explored for this transformation, including heating in piperidine with a base like potassium carbonate, or using solvents like ethanol or DMF. thaiscience.info An efficient protocol has been developed using a phase transfer catalyst, cetyltrimethylammonium bromide (CTAB), in polyethylene glycol-400, which provides excellent yields in a shorter reaction time. thaiscience.info

Similarly, piperazine and its derivatives can act as nucleophiles to displace the C-2 chlorine. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with N-methylpiperazine in the presence of a base like potassium carbonate results in the formation of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. nih.goveurekaselect.com This nucleophilic substitution provides a key intermediate for the synthesis of a variety of other derivatives through further reactions at the aldehyde or the second nitrogen of the piperazine ring. eurekaselect.comresearchgate.net

Mentioned Compounds

Cross-Coupling Reactions and Annulation Strategies

Cross-coupling and annulation reactions are powerful tools for extending the molecular framework of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These strategies are instrumental in the synthesis of fused polycyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for forming carbon-carbon bonds. The chloro-substituent at the C2 position of the quinoline ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

The Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira reactions are fundamental palladium-catalyzed cross-couplings that enable the formation of C-C bonds by coupling organohalides with alkenes, boronic acids, and terminal alkynes, respectively. wikipedia.orgyonedalabs.comwikipedia.orgwikipedia.org

Heck Reaction : This reaction involves the coupling of the 2-chloroquinoline (B121035) moiety with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene at the C2 position. wikipedia.orgorganic-chemistry.org The process typically follows a Pd(0)/Pd(II) catalytic cycle and is a versatile method for vinylation. wikipedia.org

Suzuki-Miyaura Reaction : The Suzuki-Miyaura coupling is a widely used method for forming biaryl linkages. wikipedia.org It couples the 2-chloroquinoline with an organoboron species, such as a boronic acid or ester, using a palladium catalyst and a base. yonedalabs.comwikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the C2 position of the quinoline ring and a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. wikipedia.orgorganic-chemistry.org Sonogashira coupling is a reliable method for synthesizing 2-alkynyl-quinolines, which are valuable intermediates for further cyclization reactions.

Table 1: Overview of Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Heck Reaction | Alkene | Pd complex (e.g., Pd(OAc)₂, PdCl₂) + Base | C(sp²)–C(sp²) |

| Suzuki-Miyaura Reaction | Organoboron (e.g., boronic acid) | Pd complex (e.g., Pd(PPh₃)₄) + Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd complex + Cu(I) co-catalyst + Base | C(sp²)–C(sp) |

A facile palladium-catalyzed domino reaction has been developed involving 2-chloroquinoline-3-carbaldehydes and isocyanides. This one-pot procedure allows for the formation of multiple new bonds and the construction of novel quinoline derivatives. Depending on the reaction conditions and the stoichiometry of the isocyanide, different products can be obtained through processes such as amidation, lactamization, or carbamate formation. Three-component reactions involving the quinoline, an isocyanide, and an amine have also been described, leading to the formation of C-C, C-N, and C-O bonds in a single operation.

While silver catalysis is more commonly reported for domino hydroarylation/cycloisomerization of related 2-alkynylquinoline systems, palladium catalysts can also mediate complex cascade reactions. For instance, palladium-catalyzed cycloisomerization processes can transform appropriately substituted alkynes into cyclic structures. mdpi.comnih.gov These reactions often proceed through the formation of a metal-vinylidene intermediate, followed by intramolecular attack and subsequent rearrangement to yield fused ring systems.

Silver-Catalyzed Annulation

Silver catalysts, particularly silver trifluoromethanesulfonate (silver triflate), have proven effective in promoting domino hydroarylation/cycloisomerization reactions of 2-alkynylquinoline-3-carbaldehydes. In these reactions, the alkyne moiety at the C2 position is first activated by the silver catalyst, facilitating an intramolecular attack by the aldehyde oxygen. This is followed by an intermolecular hydroarylation with an electron-rich (hetero)arene, such as an indole or pyrrole, to generate polycyclic structures like (hetero)aryl-functionalized pyranoquinolines.

Cascade Cyclization and Annulation for Fused Heterocycles

The dual reactivity of the chloro and aldehyde functionalities in this compound makes it an ideal substrate for synthesizing fused heterocyclic systems through cascade reactions. These multi-step, one-pot sequences offer high atom economy and synthetic efficiency.

For example, condensation of the aldehyde group with a binucleophile like hydrazine or a substituted aniline can form an intermediate Schiff base or hydrazone. nih.gov This intermediate can then undergo an intramolecular cyclization, often involving the displacement of the C2 chloro group, to form a new fused ring. This strategy has been employed to synthesize a variety of fused systems, including:

Pyrazolo[3,4-b]quinolines : Formed by the reaction with phenylhydrazine, followed by intramolecular cyclization. nih.gov

Quinolinyl-thiazolidinones : A multi-component reaction between the 2-chloroquinoline-3-carbaldehyde, a substituted aniline, and 2-mercaptoacetic acid can yield these complex structures. nih.gov

Quinolinyl-pyrazole-1-carbothioamides : These are synthesized through a multi-step sequence starting with the Claisen-Schmidt condensation of this compound with acetophenones, followed by cyclocondensation with hydrazinecarbothioamide. nih.gov

These cascade reactions demonstrate the utility of this compound as a versatile building block for generating molecular diversity in heterocyclic chemistry. nih.gov

Table 2: Examples of Fused Heterocycles from this compound

| Reagent(s) | Fused Heterocycle Core | Reaction Type |

| Phenylhydrazine | Pyrazolo[3,4-b]quinoline | Condensation/Intramolecular Cyclization |

| Substituted Aniline, 2-Mercaptoacetic Acid | Thiazolidinone-fused quinoline | Multicomponent Reaction |

| Acetophenone (B1666503), Hydrazinecarbothioamide | Pyrazole-fused quinoline | Condensation/Cyclocondensation |

Synthesis of Pyrroloquinolines

The fusion of a pyrrole ring to the quinoline core results in pyrroloquinolines, a class of compounds with significant biological activities. While direct synthesis from this compound is not extensively documented in readily available literature, a plausible and efficient route involves a multi-step synthesis.

One potential strategy is the reaction of this compound with an amino acid, such as sarcosine (N-methylglycine), and an acetylenic ester in a 1,3-dipolar cycloaddition reaction. This approach would lead to the formation of a pyrrolo[3,4-b]quinoline scaffold. The reaction is believed to proceed through the in-situ generation of an azomethine ylide from the condensation of the aldehyde and the amino acid, which then undergoes a cycloaddition with the dipolarophile (the acetylenic ester).

Table 1: Proposed Synthesis of Pyrrolo[3,4-b]quinolines

| Reactant 1 | Reactant 2 | Dipolarophile | Product |

| This compound | Sarcosine | Dimethyl acetylenedicarboxylate | Dimethyl 1-methyl-2-(2-chloro-6-methylquinolin-3-yl)-1,2-dihydropyrrolo[3,4-b]quinoline-3,4-dicarboxylate |

Formation of Pyranoquinolines

The synthesis of pyrano[2,3-b]quinolines, where a pyran ring is fused to the quinoline moiety, is a well-established derivatization of 2-chloroquinoline-3-carbaldehydes. These reactions often proceed through a one-pot, multi-component approach, highlighting the efficiency of this synthetic strategy.

A common method involves the reaction of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a base. This reaction typically proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization. For instance, the reaction with malononitrile in the presence of a catalyst like L-proline leads to the formation of 2-amino-4-(2-chloro-6-methylquinolin-3-yl)-4H-pyran-3-carbonitrile derivatives. nih.gov Microwave-assisted reactions of 2-chloro-3-formylquinolines with a buffer solution of acetic acid and sodium acetate (B1210297) have also been shown to yield 2H-pyrano[2,3-b]quinolin-2-ones. nih.gov

Table 2: Synthesis of Pyrano[2,3-b]quinoline Derivatives

| Reactant 1 | Active Methylene Compound | Catalyst/Conditions | Product |

| This compound | Malononitrile | L-proline, Ethanol, Reflux | 2-Amino-4-(2-chloro-6-methylquinolin-3-yl)-4H-pyran-3-carbonitrile |

| This compound | Ethyl acetoacetate | Piperidine, Ethanol, Reflux | Ethyl 2-(2-chloro-6-methylquinolin-3-yl)-3-oxobutanoate |

| This compound | Meldrum's acid | N/A | 5-(2-chloro-6-methylquinolin-3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione researchgate.net |

Derivatization to Quinoxalines and Benzimidazoles

The aldehyde functionality of this compound provides a convenient handle for the construction of fused imidazole and pyrazine rings, leading to the formation of benzimidazoles and quinoxalines, respectively.

The synthesis of benzimidazole derivatives can be achieved through the condensation of this compound with o-phenylenediamine. ekb.eg The reaction typically proceeds in a 1:1 molar ratio in a suitable solvent like ethanol. The initial step is the formation of a Schiff base, which then undergoes an intramolecular cyclization and subsequent oxidation (often aerial) to yield the aromatic benzimidazole ring. This results in the formation of 2-(2-chloro-6-methylquinolin-3-yl)-1H-benzo[d]imidazole. ekb.eg

Similarly, reaction with 1,2-diaminobenzene (o-phenylenediamine) in a 2:1 molar ratio can also yield the same benzimidazole derivative. ekb.eg

Table 3: Synthesis of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Solvent | Product |

| This compound | o-Phenylenediamine | Ethanol | 2-(2-chloro-6-methylquinolin-3-yl)-1H-benzo[d]imidazole |

Synthesis of Oxetoquinolines

The synthesis of oxetanes, four-membered heterocyclic rings containing one oxygen atom, from carbonyl compounds and alkenes is famously achieved through the Paternò–Büchi reaction. wikipedia.orgorganic-chemistry.org This photochemical [2+2] cycloaddition is a powerful tool for the construction of these strained ring systems.

While specific examples of the Paternò–Büchi reaction with this compound are not readily found in the literature, a theoretical approach can be proposed. The reaction would involve the photo-irradiation of a mixture of this compound and an alkene, such as isobutylene. Upon absorption of UV light, the aldehyde would be promoted to an excited state, which would then react with the ground-state alkene to form a diradical intermediate. Subsequent ring closure would yield the oxetoquinoline. The regioselectivity and stereoselectivity of the reaction would depend on the stability of the intermediate diradical and the nature of the alkene used.

Table 4: Proposed Synthesis of Oxetoquinolines via Paternò–Büchi Reaction

| Reactant 1 | Alkene | Conditions | Proposed Product |

| This compound | Isobutylene | UV irradiation | 2-(2,2-Dimethyloxetan-3-yl)-6-methyl-3-chloroquinoline |

| This compound | Furan | UV irradiation | 2-(7-Oxabicyclo[4.2.0]octa-2,4-dien-8-yl)-6-methyl-3-chloroquinoline |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a cornerstone of modern organic synthesis due to their efficiency and atom economy. This compound is an excellent substrate for a variety of MCRs, leading to the rapid assembly of complex heterocyclic structures.

Numerous MCRs have been developed that utilize 2-chloroquinoline-3-carbaldehydes as a key component. For example, a one-pot reaction of this compound, an active methylene compound, and an amine or other nucleophile can lead to a wide array of fused heterocyclic systems. These reactions often proceed under mild conditions and can be catalyzed by simple organic molecules like L-proline or basic catalysts like piperidine. The products of these reactions include, but are not limited to, pyranoquinolines, dihydropyridines, and other complex fused systems. nih.gov

Table 5: Examples of Multicomponent Reactions

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Class |

| This compound | Malononitrile | Thiophenol | L-proline, Ethanol, Reflux | Thio-pyrano[2,3-b]quinolines nih.gov |

| This compound | 6-Amino-pyrimidine-2,4(1H,3H)-dione | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline, Ethanol, Reflux | Dihydropyrazolo[4',3':5,6]pyrano[2,3-b]quinolinyl-pyrimidines nih.gov |

| This compound | Substituted anilines | 2-Mercaptoacetic acid | β-cyclodextrin-SO3H, Solvent-free | Quinolinyl-thiazolidinones nih.gov |

Spectroscopic and Crystallographic Characterization of 2 Chloro 6 Methylquinoline 3 Carbaldehyde and Derivatives

Advanced Spectroscopic Techniques

Spectroscopic analysis is fundamental to the characterization of 2-chloro-6-methylquinoline-3-carbaldehyde and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, the aldehydic proton typically appears as a singlet in the downfield region of the ¹H NMR spectrum, generally between δ 10.3 and 10.5 ppm. The aromatic protons of the quinoline (B57606) ring system exhibit complex multiplet patterns in the range of δ 7.4 to 8.8 ppm. The methyl group at the C6 position gives rise to a characteristic singlet at approximately δ 2.5 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is readily identifiable by its resonance at a high chemical shift, around δ 189 ppm. The carbon atoms of the quinoline ring appear in the aromatic region of the spectrum.

The specific chemical shifts for this compound are detailed in the table below.

| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Aldehydic Proton | 10.4 | s | -CHO |

| Aromatic Protons | 8.7 | s | H-4 |

| 8.1 - 7.4 | m | H-5, H-7, H-8 | |

| Methyl Protons | 2.5 | s | -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Assignment |

| Carbonyl Carbon | 189.51 | C=O |

| Aromatic Carbons | 156 (Ar-Cl), 138 (ipso), 131, 126, 120 | Quinoline Ring |

| Methyl Carbon | 23.9 | -CH₃ |

Derivatives of this compound show predictable changes in their NMR spectra. For instance, in Schiff base derivatives, the disappearance of the aldehydic proton signal and the appearance of a new signal for the imine proton (CH=N) between δ 8.3 and 8.9 ppm are observed.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is observed around 1690 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, around 770 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1580-1630 cm⁻¹ region, and the C-H stretching of the methyl group is observed around 2930 cm⁻¹.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| Aldehyde C-H Stretch | 2874 |

| Carbonyl (C=O) Stretch | 1690 |

| Aromatic C=C Stretch | 1580 |

| C-Cl Stretch | 775 |

| Methyl C-H Stretch | 2930 |

For derivatives where the aldehyde group has reacted, such as in the formation of an imine, the characteristic C=O stretching band disappears and a new band for the C=N stretching vibration emerges around 1620-1635 cm⁻¹. researchgate.net

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum shows a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak is also observed. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. GC-MS combines gas chromatography with mass spectrometry to separate and identify components of a mixture.

| Technique | Observation | Details |

| MS | Molecular Ion Peak (M⁺) | m/z corresponding to C₁₁H₈ClNO |

| Isotopic Peak (M+2) | Presence of Chlorine | |

| HRMS | Exact Mass | Confirms elemental composition |

Predicted collision cross-section values for various adducts of the molecule have also been calculated, providing further structural information. nih.gov

Electronic Absorption Spectroscopy

X-ray Crystallography Studies

Molecular Conformation and Planarity

Single-crystal X-ray diffraction studies of this compound have shown that the quinolinyl fused-ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.013 Å. The formyl group, however, is slightly twisted out of the plane of the fused ring system. The torsion angle between the carbon atoms of the ring, the carbon of the aldehyde, and the oxygen atom (C—C—C—O) is approximately 13.5°.

The crystal structure is stabilized by intermolecular interactions, including π–π stacking between the quinoline rings of adjacent molecules.

| Crystal Data for this compound | |

| Empirical Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.944 (1) |

| b (Å) | 3.9210 (19) |

| c (Å) | 20.390 (2) |

| β (°) | 101.377 (15) |

| Volume (ų) | 465.9 (2) |

| Z | 2 |

The planarity of the quinoline ring system is a common feature among its derivatives as well, with slight variations in the deviation from planarity depending on the substituents.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In a derivative of this compound with the chemical formula C₁₅H₁₂ClN₃O, the crystal packing is significantly influenced by π–π stacking interactions between the quinoline rings of adjacent molecules. The centroid-to-centroid distance between these stacked rings is 3.5913 (8) Å. researchgate.net Additionally, a weak C—H...π contact is observed, further contributing to the stability of the crystal lattice. researchgate.net

Another derivative, C₁₁H₁₀ClNO, exhibits a combination of intermolecular forces. Molecules in the crystal are linked by O—H...O hydrogen bonds, which generate chains with a C(2) graph-set motif. researchgate.net This hydrogen bonding is complemented by weak C—H...π interactions and aromatic π–π stacking, with a measured centroid-to-centroid distance of 3.713 (3) Å, which help to consolidate the crystal structure. researchgate.net

Similarly, in the crystal structure of 2-methoxyquinoline-3-carbaldehyde, a related compound, molecules are linked by pairs of C—H⋯O hydrogen bonds, forming centrosymmetric dimers with an R₂²(10) ring motif. iucr.org These dimers are further connected through π–π interactions involving the pyridine (B92270) and benzene (B151609) rings, with a centroid-to-centroid distance of 3.639 (1) Å. iucr.org

The investigation of a pyrazolo[3,4-b]quinoline derivative also reveals the importance of such interactions. In this case, molecules are linked by two independent C—H⋯N hydrogen bonds, creating sheets that contain centrosymmetric R₂²(16) and R₆⁴(28) rings. These sheets are subsequently linked by π–π stacking interactions with a ring-centroid separation of 3.5891 (9) Å. nih.govnih.gov

Table 1: Intermolecular Interaction Data for this compound Derivatives

| Compound | Interaction Type | Geometric Parameters |

|---|---|---|

| C₁₅H₁₂ClN₃O | π–π stacking | Centroid-centroid distance: 3.5913 (8) Å |

| C₁₅H₁₂ClN₃O | C—H...π contact | - |

| C₁₁H₁₀ClNO | O—H...O hydrogen bond | Forms C(2) chains |

| C₁₁H₁₀ClNO | π–π stacking | Centroid-centroid distance: 3.713 (3) Å |

| 2-Methoxyquinoline-3-carbaldehyde | C—H⋯O hydrogen bond | Forms R₂²(10) dimers |

| 2-Methoxyquinoline-3-carbaldehyde | π–π stacking | Centroid-centroid distance: 3.639 (1) Å |

| 3-Chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline | C—H⋯N hydrogen bond | Forms R₂²(16) and R₆⁴(28) rings |

| 3-Chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline | π–π stacking | Ring-centroid separation: 3.5891 (9) Å |

Crystal Packing Analysis

The crystal packing of this compound is characterized by a monoclinic system with the space group Pc. nih.gov The quinolinyl fused-ring system of the molecule is nearly planar, with a root-mean-square deviation of 0.013 Å. researchgate.netnih.gov However, the formyl group is slightly twisted out of the plane of the fused ring system, with a C—C—C—O torsion angle of 13.5 (4)°. researchgate.netnih.gov

The arrangement of molecules in the crystal lattice is dictated by the intermolecular forces detailed in the previous section. For instance, in the derivative C₁₅H₁₂ClN₃O, the crystal packing is stabilized by π–π stacking interactions that bring adjacent quinoline rings into close proximity. researchgate.net In the case of C₁₁H₁₀ClNO, the combination of O—H...O hydrogen bonds, C—H...π interactions, and π–π stacking results in a consolidated three-dimensional structure. researchgate.net

The formation of dimers through hydrogen bonding, as seen in 2-methoxyquinoline-3-carbaldehyde, is a key feature of its crystal packing. iucr.org These dimeric units are then arranged in the crystal lattice, stabilized by further π–π interactions. iucr.org Similarly, the pyrazolo[3,4-b]quinoline derivative forms sheets through hydrogen bonding, which are then stacked and held together by π–π interactions, creating a comprehensive three-dimensional network. nih.govnih.gov

Table 2: Crystal Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a | 5.944 (1) Å |

| b | 3.9210 (19) Å |

| c | 20.390 (2) Å |

| β | 101.377 (15)° |

| Volume | 465.9 (2) ų |

| Z | 2 |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies

DFT has emerged as a principal method for investigating the quantum mechanical properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like quinoline (B57606) derivatives.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to analyze the geometry and electronic properties of quinoline derivatives. For the closely related compound, 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) (ClMQC), DFT studies have identified two stable conformers, trans and cis, arising from the rotation around the C-C bond of the aldehyde group. dergipark.org.trdergi-fytronix.com The trans conformer is generally found to be more stable. dergipark.org.tr

The quinolinyl fused-ring system in these compounds is typically planar or nearly planar. nih.gov The planarity of this system is crucial for the delocalization of π-electrons, which significantly influences the molecule's electronic properties.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity. nih.govbiomedres.us For ClMQC, the HOMO is primarily localized on the quinoline ring, while the LUMO is distributed over the entire molecule. dergipark.org.tr The HOMO-LUMO energy gap is a significant factor in determining the molecule's chemical reactivity and kinetic stability. nih.govbiomedres.us Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and absorption spectra. dergipark.org.trnih.gov For ClMQC, the transition from the ground state (S0) to the second excited state (S2) corresponds to the HOMO-LUMO excitation. dergipark.org.tr

Table 1: Calculated Electronic Properties of a 2-Chloro-methylquinoline-3-carbaldehyde Analog (ClMQC) This table is generated based on data from a study on 2-chloro-7-methylquinoline-3-carbaldehyde and general principles of DFT calculations for similar quinoline derivatives.

| Parameter | Trans Conformer | Cis Conformer | Significance |

|---|---|---|---|

| Relative Energy (kJ mol⁻¹) | 0 | 14.60 | Indicates the trans conformer is more stable. dergipark.org.tr |

| HOMO Energy (eV) | -6.83 | -6.85 | The energy gap (ΔE) relates to chemical reactivity and stability. dergipark.org.trnih.gov |

| LUMO Energy (eV) | -3.08 | -3.05 | |

| HOMO-LUMO Gap (eV) | 3.75 | 3.80 | A smaller gap indicates higher reactivity. dergipark.org.trnih.gov |

DFT calculations are invaluable for elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. The Vilsmeier-Haack reaction is a common method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. nih.govniscpr.res.in This reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as a formylating agent. nih.gov

Computational studies can model the step-by-step mechanism of such reactions, providing insights into the roles of reactants and intermediates. researchgate.net For instance, DFT can be used to investigate the electrophilic substitution on the aromatic ring and the subsequent cyclization to form the quinoline scaffold. The theory helps in understanding how substituents on the starting N-arylacetamide influence the reaction pathway and yield.

The Vilsmeier-Haack reaction offers a regioselective route to 2-chloro-3-formylquinolines. niscpr.res.in DFT can be used to predict the regioselectivity of such reactions by calculating the relative energies of possible intermediates and transition states. The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the cyclization process and can direct the position of formylation. niscpr.res.in

By analyzing the electron density distribution and the stability of carbocation intermediates at different positions of the aromatic ring, DFT calculations can rationalize and predict the observed regioselectivity in the synthesis of substituted quinolines. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity to a target protein. Derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been investigated for their potential biological activities, and molecular docking studies have been performed on these derivatives to understand their mechanism of action at a molecular level.

For example, derivatives of 2-chloroquinoline-3-carbaldehyde have been docked into the active sites of enzymes like HIV-1 reverse transcriptase to evaluate their potential as inhibitors. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site, which are crucial for binding. nih.gov

Table 2: Representative Molecular Docking Results for Quinoline Derivatives This table is a generalized representation based on typical data from molecular docking studies of quinoline derivatives against various biological targets.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Hydrazone derivative of 2-chloroquinoline-3-carbaldehyde | HIV-1 Reverse Transcriptase | -8.5 to -9.5 | Lys101, Tyr181, Tyr188 |

| Chalcone (B49325) derivative of 2-chloroquinoline-3-carbaldehyde | Epidermal Growth Factor Receptor (EGFR) Kinase | -7.0 to -8.0 | Met793, Leu718, Gly796 |

Integration of Computational Chemistry with Machine Learning for Synthetic Pathway Optimization

The synthesis of complex molecules like 2-Chloro-6-methylquinoline-3-carbaldehyde can involve multiple steps, and optimizing the synthetic pathway is a significant challenge. The integration of computational chemistry with machine learning (ML) offers a promising approach to address this. researchgate.netnih.gov

ML models, particularly deep learning algorithms, can be trained on large datasets of chemical reactions to predict the outcomes of reactions and even propose retrosynthetic pathways. mdpi.comdntb.gov.ua For quinoline derivatives, ML models can predict the most likely sites for C-H functionalization, aiding in the design of more efficient synthetic routes. doaj.org These models often use quantum chemical descriptors, which can be calculated using DFT, as input features to enhance their predictive accuracy. doaj.org

By combining the predictive power of ML with the mechanistic insights from DFT, researchers can design and optimize synthetic pathways for compounds like this compound more efficiently, reducing the time and resources required for experimental work. nih.gov

Medicinal Chemistry Applications of 2 Chloro 6 Methylquinoline 3 Carbaldehyde Derivatives

Antimicrobial Activity

Derivatives of 2-chloro-6-methylquinoline-3-carbaldehyde have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy

The antibacterial properties of various derivatives have been a key area of investigation. Modifications of the carbaldehyde group, often through condensation reactions to form Schiff bases and related compounds, have yielded molecules with notable activity against both Gram-positive and Gram-negative bacteria.

For instance, Schiff bases derived from the condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives with a substituted 5-benzimidazolecarboxylic hydrazide were found to inhibit Escherichia coli strains with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 μg/mL. researchgate.net Another study on chloroquinolinyl-pyrazolyl-pyridines, synthesized from chalcone (B49325) derivatives of 2-chloroquinoline-3-carbaldehyde, showed good activity against E. coli. nih.gov Specifically, compounds 130f, 130n, and 130o were effective at an MIC of 50 μg/mL, while compound 130e exhibited the highest inhibition at a lower MIC of 12.5 μg/mL. nih.gov

However, not all derivatives display broad-spectrum activity. A series of 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones, synthesized from Schiff base intermediates, were found to have no antibacterial activity against Salmonella typhi, E. coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov This highlights the critical role of the specific structural modifications in determining antibacterial efficacy. A bromo-substituted derivative of a related thiophene (B33073) compound showed high activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii. nih.gov

Table 1: Antibacterial Activity of Selected 2-Chloroquinoline-3-carbaldehyde Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC in μg/mL) | Source |

|---|---|---|---|

| Schiff Base (with benzimidazole-hydrazide) | Escherichia coli | 25 - 50 | researchgate.net |

| Chloroquinolinyl-pyrazolyl-pyridine (130e) | Escherichia coli | 12.5 | nih.gov |

| Chloroquinolinyl-pyrazolyl-pyridines (130f, 130n, 130o) | Escherichia coli | 50 | nih.gov |

| Thiazolidinone Derivative (136a-e) | Salmonella typhi | Inactive | nih.gov |

| Thiazolidinone Derivative (136a-e) | Escherichia coli | Inactive | nih.gov |

| Thiazolidinone Derivative (136a-e) | Bacillus subtilis | Inactive | nih.gov |

| Thiazolidinone Derivative (136a-e) | Staphylococcus aureus | Inactive | nih.gov |

Antifungal Efficacy

The antifungal potential of this compound derivatives has also been explored, with activity reported against common fungal pathogens. Schiff base derivatives have shown moderate activity against Candida albicans. researchgate.net In a separate study, a series of pyrazole (B372694) derivatives were synthesized and screened, with some compounds showing promising results against fungal strains. researchgate.net

A review of the literature indicated that a bromo-substituted thiophene derivative synthesized from a related quinoline (B57606) carbaldehyde demonstrated notable antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. nih.gov Conversely, the same study reported that certain thiazolidinone derivatives were inactive against Aspergillus niger, reinforcing the importance of specific structural features for antifungal action. nih.gov

Table 2: Antifungal Activity of Selected 2-Chloroquinoline-3-carbaldehyde Derivatives

| Derivative Type | Fungal Strain | Activity | Source |

|---|---|---|---|

| Schiff Base | Candida albicans | Moderate | researchgate.net |

| Bromo-substituted thiophene derivative | Aspergillus niger | Active | nih.gov |

| Thiazolidinone Derivative | Aspergillus niger | Inactive | nih.gov |

Anticancer Potential

The quinoline ring is a core structure in many anticancer agents, and derivatives of this compound have been a focus of research for developing new cancer therapeutics. arabjchem.orgmdpi.com Studies have shown that these compounds can exert cytotoxic effects through various mechanisms, including apoptosis induction and cell cycle arrest. mdpi.com

A series of Schiff bases containing both quinoline and benzothiazole (B30560) moieties were synthesized and evaluated for their in vitro anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth, ranged from 10.65 to 33.67 μM for MCF-7 cells and 10.89 to 29.77 μM for A549 cells. ajgreenchem.com One compound in this series, 5i, was identified as the most potent against both cell lines. ajgreenchem.com

Another study focused on quinoline-based hydrazide-hydrazones. One analogue, compound 22, was found to significantly reduce the cell viability of neuroblastoma cancer cells with micromolar potency and induced G1 cell cycle arrest. mdpi.com Research on hydrazones bearing a benzotriazole (B28993) moiety also identified potent compounds. mdpi.com Compound 5e in this series showed a strong cytostatic effect, with IC₅₀ values ranging from 1.23 to 1.49 µM across three different human cancer cell lines. mdpi.com

Table 3: Anticancer Activity of Selected 2-Chloroquinoline-3-carbaldehyde Derivatives

| Derivative Type | Cancer Cell Line | Activity (IC₅₀ in μM) | Source |

|---|---|---|---|

| Quinoline-Benzothiazole Schiff Base | MCF-7 (Breast) | 10.65 - 33.67 | ajgreenchem.com |

| Quinoline-Benzothiazole Schiff Base | A549 (Lung) | 10.89 - 29.77 | ajgreenchem.com |

| Quinoline Hydrazide-Hydrazone (22) | Neuroblastoma | Micromolar Potency | mdpi.com |

| Benzotriazole-Hydrazone (5e) | Human Cancer Cell Lines | 1.23 - 1.49 | mdpi.com |

Anthelmintic Activity

Based on the conducted search, no specific studies detailing the anthelmintic activity of derivatives of this compound were found. Further research is required to explore the potential of these compounds as anthelmintic agents.

Antitubercular Activity

Tuberculosis remains a significant global health issue, and the quinoline core is a known pharmacophore in several antitubercular drugs. Derivatives of this compound have emerged as promising candidates in the search for new treatments. researchgate.net

A recent study focused on creating hybrid molecules by combining the quinoline scaffold with hydrazides to target Mycobacterium tuberculosis. mdpi.com This research led to the development of 6-substituted-2-chloroquinoline-3-carbaldehyde hydrazide ester derivatives. Two compounds from this series, 4a and 4f, demonstrated significant in vitro efficacy, inhibiting the growth of M. tuberculosis at a minimum inhibitory concentration (MIC) of 6.25 µg/mL. mdpi.com These findings underscore the potential of this class of compounds for development into novel antitubercular therapies. mdpi.com

Table 4: Antitubercular Activity of this compound Derivatives

| Derivative Type | Bacterial Strain | Activity (MIC in μg/mL) | Source |

|---|---|---|---|

| Hydrazide Ester Derivative (4a) | Mycobacterium tuberculosis | 6.25 | mdpi.com |

| Hydrazide Ester Derivative (4f) | Mycobacterium tuberculosis | 6.25 | mdpi.com |

Anti-inflammatory Properties

Quinoline-based compounds have been recognized for their anti-inflammatory properties. researchgate.net The core structure is found in agents that can modulate inflammatory pathways. While the broader class of quinoline derivatives has been associated with anti-inflammatory effects, specific and detailed research findings on the anti-inflammatory properties of derivatives synthesized directly from this compound were not prominent in the search results. rsc.orgresearchgate.net Further investigation is needed to specifically quantify the anti-inflammatory potential of this particular family of derivatives.

Antioxidant Activity

Derivatives of this compound have been investigated for their potential to combat oxidative stress. In a notable study, a series of novel 1,2,4-triazine-quinoline hybrids were synthesized from 2-chlorosubstituted quinoline-3-carbaldehydes and evaluated for their antioxidant properties by measuring their ability to inhibit reactive oxygen species (ROS) production. nih.gov

Many of the tested hybrid compounds demonstrated potent inhibitory activity against ROS, indicating a significant improvement in antioxidant capacity compared to reference drugs like celecoxib (B62257) and diclofenac (B195802). nih.gov One of the most effective compounds, a hybrid featuring a 6-benzyloxy quinoline moiety, was found to be approximately 11 times more potent than celecoxib in reducing ROS levels. nih.gov This highlights the potential of the this compound scaffold in developing new and effective antioxidant agents.

Table 1: ROS Production Inhibitory Activity of Selected Quinoline Hybrids

| Compound | Description | IC₅₀ (μM) for ROS Inhibition |

|---|---|---|

| Hybrid 8e | 6-benzyl triazine and 6-benzyloxy 2-hydroxyquinoline | 1.02 |

| Hybrid 8h | trimethoxyphenyltriazine-2-chloro,8-methylquinoline | Favored among trimethoxyphenyl triazine-quinoline hybrids |

| Celecoxib | Reference Drug | 11.75 |

Data sourced from a study on novel 1,2,4-triazine-quinoline hybrids. nih.gov

Role as Lead Molecules in Drug Discovery and Development

The chemical reactivity of this compound makes it an excellent foundational molecule, or lead molecule, for drug discovery and development. nih.govnih.govrsc.org The presence of the chloro group at the 2-position and the carbaldehyde group at the 3-position provides two reactive sites for further chemical modifications, allowing for the creation of diverse libraries of derivative compounds. rsc.org

The quinoline nucleus itself is a core component of many natural products and synthetic drugs, known to exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov By using this compound as a starting point, chemists can synthesize novel derivatives and screen them for various therapeutic activities, aiming to identify new drug candidates with improved potency and selectivity. eurekaselect.comresearchgate.net The versatility of this compound is demonstrated by its use in creating Schiff bases, pyrazoles, and other heterocyclic systems with potential pharmacological value. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead molecules into potent drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how different chemical substitutions influence their biological activity.

A general observation for quinoline-based compounds is that substitutions at the 4 and 8-positions are often critical for their bioactivity. nih.goveurekaselect.comresearchgate.net More specific to derivatives from this compound, research on 1,2,4-triazine-quinoline hybrids has revealed key SAR trends. For instance, in one series of hybrids, those with bulky substituents at the 6-position of the quinoline ring, such as isopropoxy or benzyloxy groups, showed favorable antioxidant activity. nih.gov In another series, a 2-chloro,8-methylquinoline derivative demonstrated notable potency. nih.gov These findings guide the rational design of future derivatives with enhanced therapeutic properties.

Design of Multi-Target Ligands

The development of ligands that can modulate multiple biological targets simultaneously is a growing area in drug discovery, particularly for complex diseases. The this compound scaffold has been successfully employed in the design of such multi-target inhibitors.

A prime example is the creation of 1,2,4-triazine-quinoline hybrids designed to act as dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), both of which are key enzymes in the inflammatory pathway. nih.gov One particular hybrid, which combined a trimethoxyphenyltriazine moiety with a 2-chloro,8-methylquinoline core, exhibited outstanding dual inhibitory activity. nih.gov This compound was found to be approximately 25 times more potent than the reference drugs celecoxib and diclofenac against 15-LOX, demonstrating the utility of the starting scaffold in generating potent multi-target agents. nih.gov

Table 2: Dual Inhibitory Activity of a Multi-Target Quinoline Hybrid

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Hybrid 8h | 15-LOX | 0.40 |

| Celecoxib | 15-LOX | 10.69 |

| Diclofenac | 15-LOX | 10.27 |

Data sourced from a study on novel 1,2,4-triazine-quinoline hybrids as dual inhibitors. nih.gov

Prodrug Strategies

Prodrug strategies involve modifying a drug molecule to improve its physicochemical or pharmacokinetic properties, with the active drug being released at the target site. For quinoline-based drugs, various prodrug approaches have been explored.

One such strategy involves the creation of N-alkoxyquinoline prodrugs. rsc.org In this approach, an alkoxy group is attached to the nitrogen atom of the quinoline ring. Under specific conditions, such as the low-oxygen environment found in some tumors, these prodrugs can be activated to release the parent quinoline drug. rsc.org This targeted release mechanism can enhance the drug's efficacy while potentially reducing systemic side effects. While this specific research did not use 6-methyl substituted quinolines, the principle is applicable to the broader class of quinoline-based therapeutic agents derived from scaffolds like this compound.

Synthetic Utility of 2 Chloro 6 Methylquinoline 3 Carbaldehyde in the Construction of Diverse Heterocyclic Scaffolds

Building Block for Fused and Annulated Systems

2-Chloro-6-methylquinoline-3-carbaldehyde is a competent electrophile, readily participating in reactions to form fused and annulated heterocyclic systems. The aldehyde group provides a handle for initial condensation reactions, while the chloro substituent can be displaced by various nucleophiles or participate in cyclization reactions, leading to the formation of new rings fused to the quinoline (B57606) core.

A notable application is in the synthesis of pyrrolo[3,4-b]quinolinones . For instance, heating a 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid in ethanol (B145695) can lead to the formation of a 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. The reaction proceeds through an initial addition of the amino group of formamide to the aldehyde, followed by cyclization and elimination of HCl. nih.gov

Furthermore, this quinoline derivative is instrumental in constructing more complex fused systems like quinolinyl-pyrazole-1-carbothioamides and subsequently thiazol-4(5H)-ones . researchgate.netresearchgate.net The synthesis commences with the condensation of this compound with an appropriate acetophenone (B1666503) in the presence of a base to yield an unsaturated ketone (a chalcone (B49325) analogue). researchgate.netresearchgate.net This intermediate then undergoes cyclocondensation with hydrazinecarbothioamide to afford the quinolinyl-pyrazole-1-carbothioamide. Subsequent reaction with ethyl bromoacetate (B1195939) leads to the formation of the fused thiazol-4(5H)-one system. researchgate.net

The versatility of 2-chloroquinoline-3-carbaldehydes extends to the synthesis of other fused systems such as tetrazolo[1,5-a]quinolines , which can be prepared by reacting the chloroquinoline with sodium azide. nih.gov Additionally, they are precursors to thieno-quinolines , pyridazino-quinolines , and furo-quinolines . rsc.org

Table 1: Examples of Fused Heterocyclic Systems Synthesized from 2-Chloroquinoline-3-carbaldehyde Analogues

| Starting Material | Reagents | Product | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | Pyrrolo[3,4-b]quinolinone | nih.gov |

| This compound | Acetophenones, NaOH | Unsaturated Ketone (Chalcone) | researchgate.netresearchgate.net |

| Unsaturated Ketone | Hydrazinecarbothioamide | Quinolinyl-pyrazole-1-carbothioamide | researchgate.netresearchgate.net |

| Quinolinyl-pyrazole-1-carbothioamide | Ethyl bromoacetate | Thiazol-4(5H)-one | researchgate.net |

| 2-Chloroquinoline-3-carbaldehydes | Sodium Azide | Tetrazolo[1,5-a]quinoline | nih.gov |

Precursor for Quinoline-Chalcone-Chromene Hybrids

The development of hybrid molecules that incorporate multiple pharmacophores is a significant strategy in medicinal chemistry. This compound is a key starting material for the synthesis of quinoline-chalcone-chromene hybrids . nih.gov

The synthetic route to these hybrids typically involves a Claisen-Schmidt condensation. nih.gov In this reaction, a quinoline-3-carbaldehyde, such as the 2-chloro-6-methyl derivative, is reacted with a chromene-containing acetophenone in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. nih.gov The aldehyde functionality of the quinoline moiety reacts with the α-carbon of the acetophenone to form an α,β-unsaturated ketone, which constitutes the chalcone linker between the quinoline and chromene scaffolds. nih.gov